molecular formula C11H13NO3 B13175980 N-[(3-Formylphenyl)methyl]-2-methoxyacetamide

N-[(3-Formylphenyl)methyl]-2-methoxyacetamide

Cat. No.: B13175980
M. Wt: 207.23 g/mol
InChI Key: HWGHFUXGVRYRBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-Formylphenyl)methyl]-2-methoxyacetamide is a small-molecule acetamide derivative featuring a 3-formylbenzyl group attached to a methoxyacetamide backbone. This compound is structurally characterized by its formyl (-CHO) substituent on the phenyl ring and the methoxy (-OCH₃) group on the acetamide moiety.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

N-[(3-formylphenyl)methyl]-2-methoxyacetamide

InChI

InChI=1S/C11H13NO3/c1-15-8-11(14)12-6-9-3-2-4-10(5-9)7-13/h2-5,7H,6,8H2,1H3,(H,12,14)

InChI Key

HWGHFUXGVRYRBO-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NCC1=CC(=CC=C1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Formylphenyl)methyl]-2-methoxyacetamide typically involves the reaction of 3-formylbenzylamine with 2-methoxyacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[(3-Formylphenyl)methyl]-2-methoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(3-Formylphenyl)methyl]-2-methoxyacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(3-Formylphenyl)methyl]-2-methoxyacetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The formyl group may play a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound’s structural uniqueness lies in its 3-formylbenzyl and 2-methoxyacetamide groups. Comparisons with analogs reveal critical differences in reactivity, solubility, and biological activity:

Compound Name Core Structure Key Substituents Functional Impact Reference
N-[(3-Formylphenyl)methyl]-2-methoxyacetamide Benzyl-linked acetamide 3-formylphenyl, 2-methoxy High reactivity (formyl), moderate polarity N/A
2-(3-Formylphenoxy)-N-(2-methoxyphenyl)acetamide Phenoxy-linked acetamide 3-formylphenoxy, 2-methoxyphenyl Increased rigidity (phenoxy bridge)
N-(3-Amino-4-methoxyphenyl)acetamide Simple phenylacetamide 3-amino, 4-methoxy Enhanced H-bonding (amino group)
N-(3-Methoxyphenyl)acetamide Simple phenylacetamide 3-methoxy Lower reactivity, higher lipophilicity
N-(2-((4-Ethylphenyl)amino)benzo[d]oxazole-5-yl)-2-methoxyacetamide Benzoxazole-linked acetamide Benzoxazole core, 4-ethylphenyl Improved π-stacking (aromatic core)
  • Formyl vs. Other Substituents: The formyl group in the target compound increases electrophilicity compared to amino () or methoxy () substituents, making it more reactive in condensation reactions .

Physicochemical Properties

  • Solubility: The formyl group’s polarity may enhance aqueous solubility compared to non-polar analogs like N-(3-methoxyphenyl)acetamide ().

Biological Activity

N-[(3-Formylphenyl)methyl]-2-methoxyacetamide, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and implications for therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Formyl Group : Enhances reactivity and potential for further chemical modifications.
  • Methoxyacetamide Moiety : Imparts solubility and may influence biological interactions.

The chemical formula is C11H13N1O3C_{11}H_{13}N_{1}O_{3}, with a molecular weight of approximately 219.23 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in treating bacterial infections. The compound's structure allows it to interact with microbial cell membranes, leading to disruption and cell death.

Anticancer Activity

The compound has also been studied for its anticancer properties. Preliminary investigations suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress. A study evaluating its effects on breast cancer cell lines reported low micromolar GI50 values, indicating potent growth inhibitory activity (see Table 1).

Cell Line GI50 (µM) Mechanism of Action
MDA-MB-468 (Breast)5.6Induction of apoptosis
HT29 (Colon)8.4Cell cycle arrest
HCT-116 (Colon)7.2Oxidative stress-mediated death

The biological activity of this compound is believed to involve multiple pathways:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cell proliferation and survival, such as GSK3 (Glycogen Synthase Kinase 3), which is implicated in various signaling pathways related to cancer and neurodegenerative diseases.
  • Reactive Oxygen Species (ROS) Production : It has been shown to increase ROS levels within cells, leading to oxidative stress and subsequent apoptosis in cancer cells.

Study on Anticancer Effects

A notable study published in a peer-reviewed journal evaluated the anticancer effects of this compound on glioblastoma multiforme cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with morphological changes consistent with apoptosis observed through microscopy.

Antimicrobial Efficacy Assessment

Another study focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be around 32 µg/mL for both strains, demonstrating its potential as an antimicrobial agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.